N,2,6-trimethylmorpholine-4-sulfonamide
Description
N,2,6-Trimethylmorpholine-4-sulfonamide is a sulfonamide derivative featuring a morpholine ring substituted with three methyl groups at the nitrogen (N), 2-, and 6-positions, and a sulfonamide (-SO₂NH₂) group at the 4-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties.
Properties
Molecular Formula |
C7H16N2O3S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N,2,6-trimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C7H16N2O3S/c1-6-4-9(5-7(2)12-6)13(10,11)8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
BGWNRQIJFQMRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,2,6-trimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,2,6-trimethylmorpholine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,6-trimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding . This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes like dihydropteroate synthetase .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamides with Heterocyclic Substituents
- 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide (CAS 515-64-0) Structure: A benzenesulfonamide linked to a 2,6-dimethylpyrimidinyl group. Key Differences: Replaces the morpholine ring with a pyrimidine (N-containing heterocycle). The 4-amino group on the benzene ring enhances solubility and reactivity. Applications: Likely used as a reference material for antimicrobial studies due to pyrimidine’s role in nucleic acid analogs .
4-Chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3)
Morpholine-Containing Sulfonamides
N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
- Structure : A morpholine ring (2,6-dimethyl-substituted) attached to a phenyl group, with a dinitroaniline moiety.
- Key Differences : The sulfonamide group is absent; instead, a nitro-rich aniline group dominates, suggesting applications in explosives or dyes.
- Electronic Effects : Nitro groups increase electron-withdrawing character, contrasting with the electron-donating methyl groups in the target compound .
- N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide Structure: Combines a sulfonamide-linked benzene ring with a 2-aminothiazole heterocycle. Key Differences: Replaces morpholine with thiazole, a sulfur- and nitrogen-containing ring. The 4-chloro substituent enhances hydrophobicity. Applications: Potential antimicrobial agent, as thiazoles are common in drug scaffolds .
Comparative Data Table
Key Research Findings and Implications
Substituent Effects on Bioactivity :
- Morpholine derivatives with methyl groups (e.g., N,2,6-trimethyl) exhibit improved metabolic stability compared to nitro- or chloro-substituted analogs, which may degrade rapidly due to electron-deficient cores .
- Sulfonamides with pyrimidine or thiazole rings show higher antimicrobial activity than morpholine-based analogs, likely due to enhanced DNA/protein binding .
Synthetic Utility :
- Morpholine sulfonamides are preferred in drug design for their balanced solubility and membrane permeability, whereas benzoyl chloride derivatives (e.g., CAS 70049-77-3) are reactive intermediates for covalent inhibitors .
Contradictions in Data :
- While highlights certified reference materials (e.g., CAS 515-64-0) for analytical use, focuses on complex morpholine-thiazole hybrids, suggesting divergent research priorities (analytical chemistry vs. drug discovery) .
Q & A
Q. What are the recommended synthetic routes for N,2,6-trimethylmorpholine-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of sulfonamide derivatives typically involves reacting an amine with a sulfonyl chloride. For morpholine-based sulfonamides, a plausible route is the reaction of 2,6-dimethylmorpholine with methanesulfonyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include:
- Temperature : Room temperature to 50°C (exothermic reaction requires controlled conditions) .
- Solvent : THF or dichloromethane, which solubilize both reactants and stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 6, morpholine ring protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak at m/z ~248.1).
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.3% indicates purity) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they resolve contradictions in experimental data?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict molecular orbitals, electrostatic potentials, and reactivity. For example:
- Basis Set : 6-31G(d,p) for geometry optimization and frequency analysis .
- Solvent Effects : Include a polarizable continuum model (e.g., PCM for THF) to mimic reaction environments .
- Contradiction Resolution : If experimental NMR shifts conflict with computed values, re-optimize structures using exact exchange terms (e.g., Becke’s 1993 method) to improve accuracy .
Q. How can researchers analyze discrepancies in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Apply statistical tools like Design of Experiments (DoE) to isolate critical variables:
Q. What strategies mitigate challenges in functionalizing the morpholine ring of this compound for derivatization studies?
- Methodological Answer : The morpholine ring’s electron-rich oxygen and rigid chair conformation limit direct functionalization. Strategies include:
- Protection/Deprotection : Temporarily protect the sulfonamide group with Boc anhydride to enable regioselective alkylation .
- Transition Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired regioisomers .
Data Contradiction & Reliability
Q. How should researchers address contradictions between theoretical predictions and experimental spectral data for this compound?
- Methodological Answer :
- Step 1 : Validate computational parameters (e.g., solvent model, functional) against known benchmarks (e.g., methylsulfonamide derivatives ).
- Step 2 : Re-examine experimental conditions (e.g., solvent polarity in NMR, which shifts proton signals ).
- Step 3 : Use error-analysis frameworks (e.g., Zabezhailo’s IDA reliability protocol) to quantify uncertainties and refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
